N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide backbone (N-C(=O)-C(=O)-N) with two distinct substituents: an ethyl group at the N1 position and a (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl moiety at the N2 position. The phenylsulfonyl group introduces steric bulk and electron-withdrawing properties, while the pyrrolidine ring provides conformational rigidity.
Properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-16-14(19)15(20)17-11-12-7-6-10-18(12)23(21,22)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRAORSTORBLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The phenylsulfonyl group is introduced through sulfonylation reactions, and the oxalamide moiety is formed via amide bond formation. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The oxalamide moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Observations :
- The phenylsulfonyl group in the target compound distinguishes it from pyridinyl or benzyl substituents in analogs, likely reducing nucleophilicity and enhancing stability under oxidative conditions .
- Chiral centers in amino acid-derived oxalamides (e.g., L-alanine methyl ester in ) enable enantioselective coordination, whereas the target compound’s pyrrolidine may enforce specific conformational geometries .
- Symmetry in N1,N2-Di(pyridin-2-yl)oxalamide simplifies synthesis but increases toxicity risks compared to asymmetric derivatives .
Coordination Chemistry and Magnetic Properties
and highlight oxalamides as ligands in copper(II) dimers. For example:
- [CuL(μ-X)]₂ complexes (L = amino acid ester oxalamides) exhibit antiferromagnetic interactions mediated by dihalo bridges (Cl⁻ or Br⁻). Magnetic coupling varies with bridging halide identity and ligand geometry .
- N-benzyl-N′-((2-pyridin-2-yl)methyl)oxalamide (L2 in ) forms discrete dihalo-bridged dimers, where benzyl groups influence packing and inter-dimer interactions.
The target compound’s phenylsulfonyl group may sterically hinder dimer formation or alter bridging modes compared to smaller substituents (e.g., pyridinyl).
Biological Activity
N1-ethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring, a phenylsulfonyl group, and an oxalamide moiety. The molecular formula is with a molecular weight of 339.4 g/mol .
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the phenylsulfonyl group is conducted using sulfonyl chlorides.
- Oxalamide Formation : The final step involves the reaction of the pyrrolidine derivative with oxalic acid derivatives to form the oxalamide bond .
Characterization Techniques
Characterization of this compound is performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound .
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activity. The indole moiety often associated with such compounds is known for its role in inhibiting protein kinases and modulating signaling pathways related to cell proliferation and apoptosis .
The mechanism of action involves:
- Binding Affinity : The phenylsulfonyl group enhances binding to specific protein targets, while the pyrrolidine ring may facilitate hydrophobic interactions.
- Hydrogen Bonding : The oxalamide moiety can participate in hydrogen bonding, stabilizing interactions with biological targets .
Case Studies
Several studies have been conducted to explore the biological effects of similar compounds:
-
Indomethacin : An indole derivative known for its anti-inflammatory properties.
- Activity : Inhibits cyclooxygenase enzymes, reducing inflammation.
-
Gleevec (Imatinib) : A tyrosine kinase inhibitor used in cancer therapy.
- Activity : Targets specific kinases involved in cancer cell proliferation.
-
Olaparib : A PARP inhibitor used in cancer treatment.
- Activity : Induces cancer cell death by inhibiting DNA repair mechanisms .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole ring; carboxylic acid | Anti-inflammatory |
| Gleevec | Pyrimidine; sulfonamide | Tyrosine kinase inhibitor |
| Olaparib | Indole; nitrogen-containing heterocycles | PARP inhibitor for cancer |
The unique structure of this compound allows it to interact with multiple biological targets, potentially enhancing its therapeutic efficacy compared to other compounds that target single pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
